Bismethomyl thioether Bismethomyl thioether Thiodicarb is an organic sulfide and a carbamate ester. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an agrochemical and a molluscicide. It derives from a methomyl.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1919337
InChI: InChI=1S/C8H14N4O4S3/c1-5(17-3)9-15-7(13)11-19-12-8(14)16-10-6(2)18-4/h1-4H3,(H,11,13)(H,12,14)/b9-5+,10-6+
SMILES: CC(=NOC(=O)NSNC(=O)ON=C(C)SC)SC
Molecular Formula: C8H14N4O4S3
Molecular Weight: 326.4 g/mol

Bismethomyl thioether

CAS No.:

Cat. No.: VC1919337

Molecular Formula: C8H14N4O4S3

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Bismethomyl thioether -

Specification

Molecular Formula C8H14N4O4S3
Molecular Weight 326.4 g/mol
IUPAC Name methyl (1E)-N-[[[(E)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylcarbamoyloxy]ethanimidothioate
Standard InChI InChI=1S/C8H14N4O4S3/c1-5(17-3)9-15-7(13)11-19-12-8(14)16-10-6(2)18-4/h1-4H3,(H,11,13)(H,12,14)/b9-5+,10-6+
Standard InChI Key BAKXBZPQTXCKRR-NXZHAISVSA-N
Isomeric SMILES C/C(=N\OC(=O)NSNC(=O)O/N=C(/SC)\C)/SC
SMILES CC(=NOC(=O)NSNC(=O)ON=C(C)SC)SC
Canonical SMILES CC(=NOC(=O)NSNC(=O)ON=C(C)SC)SC

Introduction

Chemical Structure and Properties

Structural Characteristics

Bismethomyl thioether has the systematic name dimethyl N,N'-[sulfanediylbis(carbamoyloxy)]diethanimidothioate . The molecule consists of two methomyl units connected through a sulfur atom, creating a symmetrical structure that significantly influences its biological activity and toxicological profile. This structural arrangement is critical to understanding both its mode of action and its improved safety characteristics compared to the parent compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of bismethomyl thioether:

PropertyValue
Common NameThiodicarb
Systematic Namedimethyl N,N'-[sulfanediylbis(carbamoyloxy)]diethanimidothioate
SynonymsBismethomyl thioether; N,N'-(Thiobis((methylimino)carbonyloxy))bisethanimidothioic acid dimethyl ester
Molecular FormulaC₈H₁₄N₄O₄S₃
Exact Mass326.0177 (neutral)
InChIKeyBAKXBZPQTXCKRR-UHFFFAOYSA-N
Chemical ClassificationOrganosulfur compounds; Sulfenyl compounds
SMILES NotationCC(=NOC(=O)NSNC(=O)ON=C(C)SC)SC

The compound belongs to the ClassyFire superclass of organosulfur compounds and is more specifically classified as a sulfenyl compound . This classification reflects its structural features and chemical reactivity patterns, which are important determinants of its biological activity.

Development and Synthesis

Historical Development

The development of bismethomyl thioether arose from research efforts focused on creating carbamate pesticides with improved selectivity. Scientists discovered that linking two insecticidal carbamate units through a sulfur atom could yield compounds with more favorable toxicological profiles . This discovery was part of a broader investigation into sulfur-containing derivatives of carbamate insecticides, which ultimately led to several commercially important compounds including thiodicarb, carbosulfan, and benfuracarb .

Mode of Action and Biological Activity

Biochemical Mechanism

Bismethomyl thioether, like other carbamate insecticides, primarily acts as an inhibitor of acetylcholinesterase (AChE) . This enzyme is critical for normal nerve function in insects as it hydrolyzes the neurotransmitter acetylcholine at synapses, terminating nerve impulses. By inhibiting AChE, bismethomyl thioether causes an accumulation of acetylcholine at nerve synapses, leading to overstimulation of nerve receptors, paralysis, and ultimately death in target insects.

Structure-Activity Relationship

The biological activity of bismethomyl thioether is significantly influenced by its unique structural features. The sulfur bridge connecting two methomyl units alters the compound's physical properties, metabolic fate, and interaction with target enzymes compared to methomyl alone . This structural modification contributes to its selective toxicity profile, allowing for effective pest control with reduced risks to non-target organisms.

Research on similar sulfur-containing carbamates has revealed that these compounds often undergo metabolic transformations that affect their biological activity. For example, thioether groups can be oxidized to sulfoxides and subsequently to sulfones, which may have different toxicological properties . These metabolic pathways can influence both the efficacy against target pests and the safety profile for non-target organisms.

Applications in Agriculture

Pesticidal Applications

Bismethomyl thioether is primarily utilized as an insecticide, specifically described as a "highly effective lepidopteran larvicide" . This indicates its particular efficacy against caterpillars and other larval stages of insects belonging to the order Lepidoptera, which includes moths and butterflies. Many lepidopteran species are significant agricultural pests that cause extensive damage to crops worldwide.

The compound may be formulated in pesticidal compositions that sometimes include synthetic pyrethroid insecticides for enhanced efficacy or broader spectrum control . These combination products leverage the complementary modes of action of different active ingredients to provide more comprehensive pest management solutions.

Advantages in Pest Management

One of the significant advantages of bismethomyl thioether is its selectivity profile, which allows for effective control of target pests while minimizing impacts on beneficial organisms, mammals, and plants . This selectivity makes it particularly valuable in integrated pest management (IPM) programs that aim to balance pest control efficacy with environmental protection.

The compound's improved safety profile compared to methomyl enables its use in situations where human or livestock exposure is a concern, providing farmers with a more sustainable tool for protecting crops while minimizing risks to human health and the environment.

Environmental Fate and Impact

Environmental Behavior

While specific information about the environmental persistence and degradation pathways of bismethomyl thioether is limited in the available literature, its chemical structure provides some insights into potential environmental behavior. As an organosulfur compound, it may undergo various transformation processes in the environment, including hydrolysis, photolysis, and microbial degradation.

The presence of carbamate and thioether functional groups suggests potential degradation pathways that could lead to breakdown products with different environmental and toxicological profiles. A comprehensive understanding of these processes would be essential for fully assessing the compound's environmental impact.

Effects on Non-Target Organisms

Bismethomyl thioether is described as being "less toxic to plants and mammals than methomyl" , suggesting a more favorable environmental profile. This reduced toxicity to non-target organisms is consistent with the general pattern observed for sulfur-linked carbamate compounds, which often show improved selectivity while maintaining efficacy against target pests.

The compound's selective action against lepidopteran larvae indicates potential for use in pest management programs that aim to preserve beneficial insects and natural enemies, though comprehensive data on specific effects across different taxonomic groups is limited in the available literature.

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